DL-Racemate vs. L-Enantiomer: FPR Activation Potency
The compound For-DL-Met-DL-Phe-DL-Met-OH exists as a racemic mixture, incorporating D-enantiomers at the Met and Phe residues. In contrast, the prototypical agonist fMLF (For-Met-Leu-Phe) contains only L-amino acids. The presence of D-amino acids is known to drastically reduce or abolish FPR1-mediated chemotaxis and superoxide production. While fMLF exhibits an ED50 of 7 × 10⁻¹¹ M for neutrophil chemotaxis [1], the diastereomeric mixture of For-DL-Met-DL-Phe-DL-Met-OH is anticipated to be orders of magnitude less active, a property that is critical for its utility as a low-affinity control or an antagonist scaffold [2].
| Evidence Dimension | FPR1 Agonist Potency (Chemotaxis ED50) |
|---|---|
| Target Compound Data | Not directly reported; expected to be significantly >1 µM based on stereochemical constraints |
| Comparator Or Baseline | fMLF (For-Met-Leu-Phe, L-enantiomer): ED50 = 7 × 10⁻¹¹ M |
| Quantified Difference | Estimated ≥10,000-fold reduction in potency for the DL-mixture |
| Conditions | Rabbit peritoneal neutrophil chemotaxis assay |
Why This Matters
This low activity profile makes the compound ideal as a negative control in FPR activation studies or as a starting point for developing FPR antagonists.
- [1] Showell HJ, Freer RJ, Zigmond SH, Schiffmann E, Aswanikumar S, Corcoran B, Becker EL. The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal secretion for neutrophils. J Exp Med. 1976 May 1;143(5):1154-69. doi: 10.1084/jem.143.5.1154. View Source
- [2] Spisani S, Traniello S, Cavicchioni G, Formaggio F, Crisma M, Toniolo C. Probing structural requirements of fMLP receptor: on the size of the hydrophobic pocket corresponding to residue 2 of the tripeptide. J Pept Sci. 2002 Feb;8(2):56-65. doi: 10.1002/psc.369. View Source
